molecular formula C10H11BrO3 B3055663 3-(2-Bromo-5-methoxyphenyl)propanoic acid CAS No. 66192-02-7

3-(2-Bromo-5-methoxyphenyl)propanoic acid

Cat. No. B3055663
CAS RN: 66192-02-7
M. Wt: 259.1 g/mol
InChI Key: PRQBOENPLKPYNI-UHFFFAOYSA-N
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Description

“3-(2-Bromo-5-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11BrO3 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

While specific synthesis methods for “3-(2-Bromo-5-methoxyphenyl)propanoic acid” were not found, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This approach involves a radical mechanism and has been used in the formal total synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of “3-(2-Bromo-5-methoxyphenyl)propanoic acid” consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid group . The compound contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

“3-(2-Bromo-5-methoxyphenyl)propanoic acid” has a molecular weight of 259.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 257.98916 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Phytotoxic and Mutagenic Effects

A study evaluated the phytotoxic and genotoxic effects of cinnamic acid derivatives, including compounds structurally similar to 3-(2-Bromo-5-methoxyphenyl)propanoic acid. These compounds demonstrated activity against Staphylococcus aureus and showed various levels of inhibition in the growth of wheat plantlets. They also inhibited germination and mitotic activity in plants, with observable chromosomal aberrations. This suggests potential applications in studying plant growth and genetic mutations (Jităreanu et al., 2013).

Antimicrobial Properties

Bromophenol derivatives from the red alga Rhodomela confervoides, structurally related to 3-(2-Bromo-5-methoxyphenyl)propanoic acid, were studied for their potential antimicrobial properties. These compounds were found inactive against several human cancer cell lines and microorganisms, indicating their limited effectiveness in this area (Zhao et al., 2004).

Electrochemical Hydrogenation

Research on the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, closely related to 3-(2-Bromo-5-methoxyphenyl)propanoic acid, showed that these compounds can be successfully used for double bond hydrogenation. The results indicate potential applications in organic synthesis and chemical engineering (Korotaeva et al., 2011).

Synthesis of Morpholine Derivatives

A study on the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from related compounds demonstrates the utility of these chemical structures in organic synthesis, particularly in the formation of morpholine derivatives. This has potential applications in pharmaceuticals and chemical research (Tan Bin, 2011).

Antioxidant Activity

Compounds from the red alga Rhodomela confervoides, similar to 3-(2-Bromo-5-methoxyphenyl)propanoic acid, were evaluated for antioxidant activity. These bromophenols exhibited potent antioxidant activities, stronger than or comparable to traditional antioxidants. This suggests potential applications in food preservation and as natural antioxidant agents (Li et al., 2011).

Safety And Hazards

While specific safety and hazard information for “3-(2-Bromo-5-methoxyphenyl)propanoic acid” was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

3-(2-bromo-5-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQBOENPLKPYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437277
Record name 3-(2-bromo-5-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-5-methoxyphenyl)propanoic acid

CAS RN

66192-02-7
Record name 3-(2-bromo-5-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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